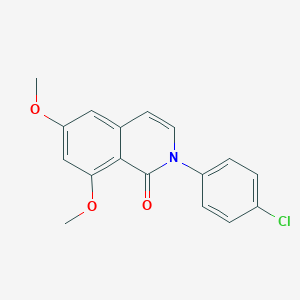![molecular formula C12H21N3O3 B13093361 tert-Butyl 2-oxohexahydro-1H-imidazo[1,2-a][1,4]diazepine-8(5H)-carboxylate](/img/structure/B13093361.png)
tert-Butyl 2-oxohexahydro-1H-imidazo[1,2-a][1,4]diazepine-8(5H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-oxohexahydro-1H-imidazo[1,2-a][1,4]diazepine-8(5H)-carboxylate is a complex organic compound that belongs to the class of imidazo[1,2-a][1,4]diazepines
Métodos De Preparación
The synthesis of tert-Butyl 2-oxohexahydro-1H-imidazo[1,2-a][1,4]diazepine-8(5H)-carboxylate typically involves multi-step reactions. One common synthetic route includes the condensation of an aryl aldehyde with 2-aminopyridine or 2-aminopyrazine, followed by a [4 + 1] cycloaddition with tert-butyl isocyanide . This method is efficient and yields the desired product in good quantities. Industrial production methods often involve similar multi-component reactions, optimized for large-scale synthesis.
Análisis De Reacciones Químicas
tert-Butyl 2-oxohexahydro-1H-imidazo[1,2-a][1,4]diazepine-8(5H)-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, especially at the imidazole ring.
Cyclization: The compound can participate in cyclization reactions to form more complex structures.
Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
tert-Butyl 2-oxohexahydro-1H-imidazo[1,2-a][1,4]diazepine-8(5H)-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of tert-Butyl 2-oxohexahydro-1H-imidazo[1,2-a][1,4]diazepine-8(5H)-carboxylate involves its interaction with specific molecular targets. For example, it has been shown to inhibit the formation of ergosterol in yeast cells, which is crucial for fungal cell membrane integrity . This inhibition occurs through the interaction with the enzyme Sterol 14-alpha demethylase (CYP51), disrupting the biosynthesis pathway of ergosterol.
Comparación Con Compuestos Similares
tert-Butyl 2-oxohexahydro-1H-imidazo[1,2-a][1,4]diazepine-8(5H)-carboxylate can be compared with other imidazo[1,2-a] derivatives, such as:
N-(tert-butyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine: Known for its antifungal properties.
Imidazo[1,2-a]pyrazines: These compounds are synthesized via similar methods and have applications in medicinal chemistry.
Imidazo[1,2-a]pyridines: These compounds are also studied for their biological activities and synthetic versatility.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C12H21N3O3 |
|---|---|
Peso molecular |
255.31 g/mol |
Nombre IUPAC |
tert-butyl 2-oxo-3,5,6,7,9,9a-hexahydro-1H-imidazo[1,2-a][1,4]diazepine-8-carboxylate |
InChI |
InChI=1S/C12H21N3O3/c1-12(2,3)18-11(17)15-6-4-5-14-8-10(16)13-9(14)7-15/h9H,4-8H2,1-3H3,(H,13,16) |
Clave InChI |
DNEPSQSTSQCAFU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCN2CC(=O)NC2C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


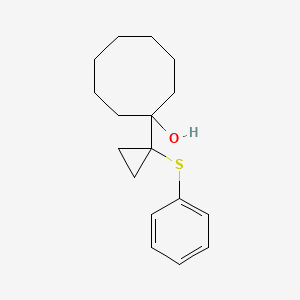
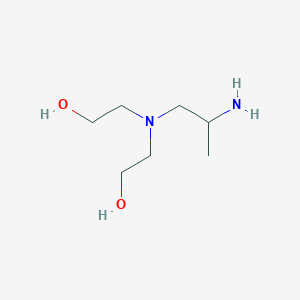





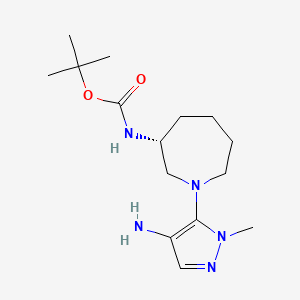
![2-[[4-(4-Chlorophenyl)-5-diethoxyphosphinothioyloxy-1,2,4-triazol-3-yl]sulfanyl]acetonitrile](/img/structure/B13093328.png)
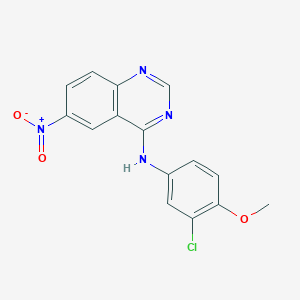
![N,2,3-Trimethyl-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-7-carboxamide](/img/structure/B13093333.png)


